1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)urea
Description
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Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c25-20(22-16-7-8-18-19(10-16)27-12-26-18)24-21-23-17(11-28-21)15-6-5-13-3-1-2-4-14(13)9-15/h5-11H,1-4,12H2,(H2,22,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLLNJOWRNVDLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)NC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)urea is a complex organic molecule that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a unique structure that combines a benzo[d][1,3]dioxole moiety with a thiazole and urea group. The structural diversity contributes to its potential pharmacological activities.
Structural Formula
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties . A notable study examined various derivatives of benzo[d][1,3]dioxole and their cytotoxic effects on cancer cell lines. The results indicated significant antitumor activity with some derivatives exhibiting IC50 values lower than standard chemotherapeutic agents.
Table 1: Cytotoxicity Data of Related Compounds
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 2.38 | HepG2 |
| Compound B | 1.54 | HCT116 |
| Compound C | 4.52 | MCF7 |
| Doxorubicin | 7.46 | HepG2 |
| Doxorubicin | 8.29 | HCT116 |
| Doxorubicin | 4.56 | MCF7 |
In this study, the synthesized compounds were tested using the SRB assay across three cancer cell lines: HepG2 (liver), HCT116 (colon), and MCF7 (breast). The results demonstrated that certain derivatives exhibited lower IC50 values compared to doxorubicin, indicating enhanced potency against these cancer types .
The mechanisms underlying the compound's anticancer activity have been explored through various assays:
- Apoptosis Induction : Assessment using annexin V-FITC indicated that the compound promotes apoptosis in cancer cells.
- Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with the compound leads to cell cycle arrest at specific phases.
- Mitochondrial Pathway Modulation : Studies showed alterations in the expression levels of Bcl-2 and Bax proteins, suggesting involvement in mitochondrial-mediated apoptosis pathways.
Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction of this compound with various targets involved in cancer progression. The results suggest strong binding affinities to proteins such as EGFR (Epidermal Growth Factor Receptor), which is critical in many cancers .
Case Study 1: In Vivo Efficacy
A recent study evaluated the in vivo efficacy of the compound using xenograft models. Mice treated with the compound exhibited significant tumor regression compared to control groups receiving no treatment or standard chemotherapy .
Case Study 2: Combination Therapy
Another investigation assessed the effects of combining this compound with existing chemotherapeutics. The results indicated synergistic effects that enhanced overall anticancer efficacy while reducing toxicity profiles .
Q & A
Q. What are the established synthetic routes for this compound, and what reaction conditions optimize yield and purity?
The compound is synthesized via multi-step protocols. A common approach involves coupling a benzo[d][1,3]dioxol-5-amine derivative with a pre-functionalized thiazole intermediate. For example, the thiazole moiety can be prepared by cyclizing a tetrahydronaphthalen-2-yl-substituted thioamide with α-haloketones. Urea bond formation typically employs carbodiimides (e.g., EDC/HOBt) under inert conditions . Key parameters include:
- Temperature : 0–5°C for amine activation, followed by room temperature for urea formation.
- Solvent : Anhydrous DMF or dichloromethane to prevent hydrolysis.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol .
Q. Which spectroscopic and analytical methods are critical for structural characterization?
Q. What preliminary biological screening data exist for this compound?
While direct data on this compound is limited, structurally related urea-thiazole hybrids show:
- Antimicrobial Activity : MIC values of 2–8 µg/mL against Staphylococcus aureus and Candida albicans due to thiazole-mediated membrane disruption .
- Anticancer Potential : IC₅₀ of 10–50 µM against HeLa and MCF-7 cells via apoptosis induction .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound?
SAR studies on analogous compounds reveal:
Q. What experimental strategies resolve contradictions in biological data across studies?
Discrepancies in IC₅₀ or MIC values often arise from assay conditions. Mitigation strategies include:
- Standardized Protocols : Use CLSI/MTS assays with controlled DMSO concentrations (<1% v/v) .
- Orthogonal Assays : Confirm apoptosis via flow cytometry (Annexin V/PI) alongside MTT .
- Solubility Correction : Pre-dissolve compounds in DMSO with sonication, and validate concentrations via HPLC .
Q. Which computational methods predict binding modes to biological targets?
- Molecular Docking (AutoDock/Vina) : Simulate interactions with kinases (e.g., EGFR) or antimicrobial targets (e.g., dihydrofolate reductase) .
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .
- ADMET Prediction (SwissADME) : Forecast bioavailability and toxicity (e.g., CYP inhibition risks) .
Q. How do impurities or isomerism impact reproducibility in synthesis?
- Isomer Formation : Thiazole regiochemistry (2- vs. 4-substitution) may vary with reaction temperature. Monitor via ¹H NMR (split aromatic peaks) .
- Byproducts : Unreacted amines or hydrolyzed urea can persist. Remove via preparative TLC (Rf = 0.3 in ethyl acetate) .
Methodological Challenges and Solutions
Q. What strategies improve solubility for in vivo studies?
- Prodrug Design : Introduce phosphate esters at the benzo[d][1,3]dioxole oxygen for hydrolytic activation .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm, PDI <0.2) to enhance bioavailability .
Q. How are reaction kinetics optimized for scale-up?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
